molecular formula C11H14N4O4 B14017401 9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6h-purin-6-one CAS No. 72398-31-3

9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6h-purin-6-one

Cat. No.: B14017401
CAS No.: 72398-31-3
M. Wt: 266.25 g/mol
InChI Key: OHRQAESFEIUOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6h-purin-6-one is a synthetic nucleoside analogue offered for research purposes. Compounds of this class are frequently investigated in medicinal chemistry and biochemistry for their potential as [e.g., antiviral or anticancer agents]. Their research value often lies in their ability to [e.g., inhibit specific enzymes or be incorporated into nucleic acids, disrupting normal cellular function]. The typical mechanism of action for such analogues may involve [e.g., incorporation into growing DNA strands leading to chain termination, or competitive inhibition of viral polymerases]. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the most recent findings on this compound's specific applications and mechanisms.

Properties

CAS No.

72398-31-3

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one

InChI

InChI=1S/C11H14N4O4/c1-14-4-13-10-9(11(14)18)12-5-15(10)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3

InChI Key

OHRQAESFEIUOGS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)N=CN2C3CC(C(O3)CO)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Purine Base : 1-methyl-1,9-dihydro-6H-purin-6-one (a methylated guanine analogue).
  • Sugar Moiety : 2-deoxypentofuranose derivatives, often protected as acetates or silyl ethers.

Glycosylation Procedure

A common method involves the Vorbrüggen glycosylation reaction:

  • The 1-methyl-6-oxopurine base is silylated using hexamethyldisilazane (HMDS) to increase nucleophilicity.
  • The protected 2-deoxypentofuranose sugar is activated, often as a halide (e.g., 2-deoxy-α-D-ribofuranosyl chloride) or a triflate.
  • The silylated base reacts with the activated sugar under Lewis acid catalysis (e.g., trimethylsilyl triflate, TMSOTf) to form the nucleoside bond at the N9 position.
  • The reaction is typically conducted under anhydrous conditions and inert atmosphere to prevent hydrolysis.

Methylation at N1 Position

  • Methylation of the purine base at the N1 position can be performed either before or after glycosylation.
  • Common methylating agents include methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
  • The reaction conditions are optimized to avoid methylation at undesired sites.

Deprotection and Purification

  • After glycosylation and methylation, protecting groups on the sugar are removed under acidic or basic conditions depending on the protecting group used (e.g., acetate groups removed by mild base).
  • The final compound is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
  • The product is often obtained as a white to off-white powder with a melting point around 252-254 °C and characterized by spectral methods (NMR, MS, IR).

Alternative Synthetic Routes

  • From 2'-Deoxy-6-thioguanine Derivatives : A synthesis reported for related compounds involves desulfurization of 2'-deoxy-6-thioguanine to 2-amino-9-(2-deoxy-beta-D-ribofuranosyl)purine, followed by diazotization and substitution reactions to introduce desired functional groups on the purine ring, which can be adapted for methylation at N1.
  • Chemical Modification of 2'-Deoxyguanosine : Since 9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one is structurally related to 2'-deoxyguanosine, chemical methylation of 2'-deoxyguanosine at N1 under controlled conditions is a feasible approach.

Data Table: Key Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Molecular Formula C11H14N5O4 Includes methyl group at N1
Molar Mass ~282.26 g/mol Calculated from molecular formula
Melting Point 252-254 °C Indicates purity and stability
Solubility Slightly soluble in DMSO and water (heated) Important for reaction media
Appearance White to off-white powder Typical for purified nucleosides

Research Findings and Perspectives

  • The synthetic methods for this compound are derived from well-established nucleoside chemistry protocols, emphasizing regioselective glycosylation and selective methylation.
  • The compound’s preparation is critical for its application in nucleic acid modification and drug design, especially antiviral and anticancer agents.
  • Research indicates that controlling stereochemistry at the sugar moiety and purity of the final nucleoside is crucial for biological activity.
  • Advances in enzymatic synthesis and chemo-enzymatic methods are emerging but chemical synthesis remains the primary approach for this compound.

Chemical Reactions Analysis

Types of Reactions

9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to optimize the reaction yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the nucleoside, while substitution reactions may result in the formation of various substituted nucleoside analogs .

Scientific Research Applications

9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying nucleoside chemistry.

    Biology: Employed in the study of DNA and RNA synthesis, as well as in the investigation of nucleoside metabolism and function.

    Medicine: Utilized in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis.

    Industry: Applied in the production of pharmaceuticals and as a research tool in various biochemical assays

Mechanism of Action

The mechanism of action of 9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis. This disruption occurs because the compound mimics the natural nucleosides but lacks the necessary functional groups for proper nucleic acid elongation. As a result, it can inhibit the activity of DNA and RNA polymerases, leading to the termination of nucleic acid synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Sugar Moiety

The 2'-deoxy modification in the sugar group is a critical feature shared with several nucleoside analogs. Key comparisons include:

Table 1: Comparison of Sugar Modifications
Compound Name Sugar Modification Biological Relevance Source
Target Compound 2'-deoxy Potential resistance to phosphorylases
Didanosine (2',3'-dideoxyinosine) 2',3'-dideoxy Antiretroviral (NRTI)
9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-... 2'-deoxy-2'-fluoro Enhanced stability/metabolic resistance
Deoxyinosine 2'-deoxy Substrate for DNA repair enzymes

Key Findings :

  • The 2',3'-dideoxy sugar in Didanosine confers antiviral activity by terminating viral DNA synthesis, whereas the 2'-deoxy-2'-fluoro analog () enhances metabolic stability through steric and electronic effects .
  • The target compound’s 2'-deoxy group may reduce susceptibility to enzymatic degradation compared to ribose-containing nucleosides .

Substituents on the Purine Base

The N1-methyl group distinguishes the target compound from analogs with amino, hydroxyl, or halogen substitutions:

Table 2: Comparison of Purine Base Substituents
Compound Name Purine Substituent Impact on Activity Source
Target Compound 1-methyl Potential steric hindrance at binding sites
2-Amino-9-(2-deoxypentofuranosyl)-... 2-amino Enhanced base-pairing specificity
9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine 6-methyl Altered base stacking in DNA/RNA
Deoxyinosine Hypoxanthine (6-oxo) Substrate for salvage pathways

Key Findings :

  • The 2-amino group in ’s compound improves base-pairing fidelity, critical for antimetabolite activity in cancer therapy.
  • The 6-methyl substitution () may disrupt DNA replication by inducing structural distortions, whereas the N1-methyl group in the target compound could interfere with enzyme recognition .
Antiviral Activity :
  • Didanosine (2',3'-dideoxyinosine) is a cornerstone in HIV treatment, acting as a chain-terminating reverse transcriptase inhibitor .
Solubility and Stability :
  • Brominated and acetylated derivatives () are often prodrugs designed to improve bioavailability .
  • The target compound’s methyl group may reduce polarity, necessitating formulation optimization for therapeutic use.

Biological Activity

9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one, commonly referred to in the literature as a nucleoside analog, has garnered attention for its potential biological activities, particularly in the field of antiviral and anticancer research. This compound is characterized by its structural modifications that enhance its interaction with biological targets, particularly nucleic acids.

The compound's molecular formula is C10H14N6O4C_{10}H_{14}N_6O_4 with a molar mass of 282.26 g/mol. It appears as a white to off-white powder and has a melting point of 252-254 °C. Its solubility is noted to be slightly soluble in DMSO and water when heated .

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides, facilitating its incorporation into nucleic acid structures. This incorporation can lead to the disruption of normal cellular processes, particularly in viral replication and tumor cell proliferation.

Antiviral Activity

Recent studies have highlighted the antiviral properties of nucleoside analogs similar to 9-(2-deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one. For instance, a comparative analysis demonstrated that various deoxynucleoside analogs exhibit significant antiviral activity against viruses such as Vaccinia and Cowpox. The effective concentrations (EC50) for these compounds were significantly lower than those for traditional antiviral agents like cidofovir and idoxuridine .

CompoundVaccinia Virus EC50 (μM)Cowpox Virus EC50 (μM)Cytotoxicity CC50 (μM)
9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-oneTBDTBDTBD
cidofovir19 ± 1129 ± 6.1>317 ± 0
idoxuridine8.4 ± 3.33.7 ± 2.7>100 ± 0
fialuridine1.5 ± 0.40.2 ± 0.1>100 ± 0

Anticancer Activity

The anticancer potential of this compound has also been explored through various in vitro studies. The mechanism involves the inhibition of DNA synthesis in rapidly dividing cells, leading to cell cycle arrest and apoptosis. Case studies have reported that similar purine analogs demonstrated selective toxicity towards cancer cells while sparing normal cells .

Case Studies

A cross-sectional study investigated the effects of wood dust exposure on oxidative DNA damage in nasal epithelial cells using related deoxynucleosides as markers for DNA integrity . The findings indicated a correlation between exposure levels and increased DNA damage, suggesting potential applications for deoxynucleoside analogs in mitigating such effects.

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterRecommendationReference
Coupling AgentTrimethylsilyl triflate (TMSOTf)
SolventAnhydrous acetonitrile or dichloromethane
PurificationReverse-phase HPLC (≥95% purity)

Basic: How can spectroscopic techniques (NMR, IR, MS) characterize the structural integrity of this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the sugar moiety (e.g., anomeric proton at δ 5.8–6.2 ppm) and methyl group integration (δ 3.0–3.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
  • IR : Validate carbonyl (C=O) stretching at ~1680 cm1^{-1} and hydroxyl (O-H) absence due to deoxygenation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 283.1) and fragmentation patterns .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from:

  • Experimental Variability : Standardize assays (e.g., enzyme inhibition IC50_{50}) across labs using positive controls (e.g., known adenosine deaminase inhibitors) .
  • Structural Analogues : Compare activity with related compounds (e.g., 2′-deoxyadenosine) to identify structure-activity relationships (SAR) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, adjusting for variables like cell line specificity or solvent effects .

Q. Table 2: Common Biological Assay Pitfalls

IssueMitigation Strategy
Solvent InterferenceUse DMSO ≤0.1% v/v; validate with vehicle controls
Cell PermeabilityEmploy membrane-permeabilizing agents (e.g., saponin)

Advanced: What methodological frameworks are effective for assessing the environmental fate of this compound?

Methodological Answer:
Adopt the INCHEMBIOL project’s approach :

Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and hydrolysis rates at varying pH (4–9).

Biotic/Abiotic Degradation : Conduct soil/water microcosm studies under aerobic/anaerobic conditions; analyze metabolites via LC-QTOF-MS .

Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioassays for acute toxicity screening. Note: Existing data gaps require pilot studies .

Advanced: How to design toxicity studies given limited ecotoxicological data for this compound?

Methodological Answer:

  • In Vitro Prioritization : Start with hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity (MTT assay). Include genotoxicity assessment (Comet assay) .
  • In Vivo Tiered Testing : Begin with Caenorhabditis elegans for acute exposure effects (LC50_{50}) before progressing to rodent models .
  • Read-Across Analysis : Leverage toxicity data from structurally similar compounds (e.g., 2′-deoxyguanosine derivatives) for hazard prediction .

Methodological: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping .
  • Storage : Store desiccated at –20°C under argon to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.